molecular formula C13H16N2OS B5868865 N-(cyclopentylcarbamothioyl)benzamide

N-(cyclopentylcarbamothioyl)benzamide

Cat. No.: B5868865
M. Wt: 248.35 g/mol
InChI Key: QPZKGWSZMLKRFT-UHFFFAOYSA-N
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Description

N-(cyclopentylcarbamothioyl)benzamide is a chemical compound with the molecular formula C13H16N2OS. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. Benzamides are known for their diverse biological activities and are often used as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclopentylcarbamothioyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of high-temperature reactions between carboxylic acids and amines. The process typically requires temperatures above 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides are known to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis . These mechanisms make benzamides potential candidates for the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(cyclopentylcarbamothioyl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other benzamides, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyclopentylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZKGWSZMLKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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